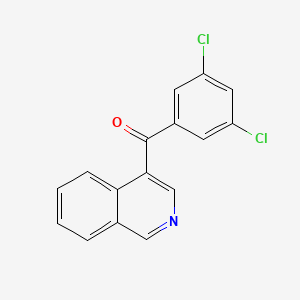

4-(3,5-Dichlorobenzoyl)isoquinoline

CAS No.: 1187171-76-1

Cat. No.: VC2992756

Molecular Formula: C16H9Cl2NO

Molecular Weight: 302.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187171-76-1 |

|---|---|

| Molecular Formula | C16H9Cl2NO |

| Molecular Weight | 302.2 g/mol |

| IUPAC Name | (3,5-dichlorophenyl)-isoquinolin-4-ylmethanone |

| Standard InChI | InChI=1S/C16H9Cl2NO/c17-12-5-11(6-13(18)7-12)16(20)15-9-19-8-10-3-1-2-4-14(10)15/h1-9H |

| Standard InChI Key | BZEDZSDKDLGXAK-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl |

| Canonical SMILES | C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl |

Introduction

Chemical Properties and Structure

4-(3,5-Dichlorobenzoyl)isoquinoline, identified by the CAS number 1187171-76-1, possesses the molecular formula C₁₆H₉Cl₂NO with a molecular weight of 302.15 g/mol . The structure consists of an isoquinoline core with a carbonyl group linking it to a 3,5-dichlorophenyl ring at the 4-position of the isoquinoline.

The isoquinoline scaffold is a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring, creating a nitrogen-containing heterocycle widely found in natural products and pharmaceuticals. The attachment of the 3,5-dichlorobenzoyl group at the 4-position introduces distinct electronic and steric properties that can significantly influence the compound's reactivity, stability, and potential biological interactions.

Table 1: Chemical Properties of 4-(3,5-Dichlorobenzoyl)isoquinoline

| Property | Value |

|---|---|

| Chemical Name | 4-(3,5-Dichlorobenzoyl)isoquinoline |

| CAS Number | 1187171-76-1 |

| Molecular Formula | C₁₆H₉Cl₂NO |

| Molecular Weight | 302.15 g/mol |

| Structure | Isoquinoline with 3,5-dichlorobenzoyl group at position 4 |

The presence of the two chlorine atoms at the 3,5-positions of the benzoyl group significantly influences the compound's electronic properties and lipophilicity. Chlorine substituents typically enhance lipophilicity, which can affect membrane permeability and potential drug-like properties. Additionally, the carbonyl linkage between the isoquinoline and the dichlorophenyl ring introduces conformational constraints that may influence how the molecule interacts with biological targets.

Synthetic Approaches

Several synthetic routes can potentially be employed to prepare 4-(3,5-Dichlorobenzoyl)isoquinoline, drawing from established methodologies in isoquinoline chemistry.

Direct Functionalization of Isoquinoline

One viable approach involves the direct acylation of isoquinoline at the 4-position using 3,5-dichlorobenzoyl chloride. This reaction typically requires activation of the isoquinoline core to direct the acylation to the desired position.

The synthesis of 3,5-dichlorobenzoyl chloride, a crucial precursor, can be accomplished through several methods :

-

Reaction of 3,5-dichlorobenzoic acid with oxalyl chloride in dichloromethane with catalytic DMF at 0°C, followed by concentration under vacuum.

-

Refluxing 3,5-dichlorobenzoic acid with thionyl chloride for approximately 18 hours, followed by removal of excess thionyl chloride under vacuum, potentially using toluene as an azeotrope.

-

Carbonylation of aryl bromides using palladium catalysts under carbon monoxide pressure, though this approach is more complex and requires specialized equipment.

Isoquinoline Ring Construction

Alternatively, the synthesis could involve constructing the isoquinoline ring with the 3,5-dichlorobenzoyl group already positioned at the appropriate location. Established methods for isoquinoline synthesis include:

-

Bischler-Napieralski Synthesis: This method involves the reaction of a phenethylamine with an acid chloride or anhydride to form an amide, followed by cyclization and oxidation steps . For 4-(3,5-Dichlorobenzoyl)isoquinoline, this would require carefully designed starting materials to ensure the correct positioning of the dichlorobenzoyl group in the final product.

-

Pomeranz-Fritsch Synthesis: This approach begins with the condensation of benzaldehyde with aminoacetaldehyde diethylacetal to form an aldimine, followed by acid-catalyzed cyclization . Modifications would be necessary to incorporate the dichlorobenzoyl group at the 4-position.

Recent advances in isoquinoline chemistry, such as the development of tandem reactions for synthesizing functionalized isoquinolines, suggest that more efficient routes might be possible. For instance, the one-pot tandem reaction approach developed for 5,6-dihydropyrazolo[5,1-a]isoquinolines involving [3+2]-cycloaddition, detosylation, and oxidative aromatization demonstrates the potential for streamlined synthetic methodologies .

Structural Comparison with Related Compounds

4-(3,5-Dichlorobenzoyl)isoquinoline shares structural similarities with other substituted benzoylisoquinolines, particularly 4-(3,5-Difluorobenzoyl)isoquinoline (CAS: 1187169-81-8) . Comparing these compounds provides insights into how different halogen substituents influence molecular properties.

Table 2: Comparison of 4-(3,5-Dichlorobenzoyl)isoquinoline with Related Compounds

| Property | 4-(3,5-Dichlorobenzoyl)isoquinoline | 4-(3,5-Difluorobenzoyl)isoquinoline |

|---|---|---|

| CAS Number | 1187171-76-1 | 1187169-81-8 |

| Molecular Formula | C₁₆H₉Cl₂NO | C₁₆H₉F₂NO |

| Molecular Weight | 302.15 g/mol | 269.24 g/mol |

| Halogen Substituents | Chlorine at 3,5-positions | Fluorine at 3,5-positions |

The substitution of chlorine with fluorine introduces significant differences in electronic properties, steric effects, and potential biological activities:

-

Electronic Effects: Fluorine is more electronegative than chlorine, resulting in stronger electron-withdrawing effects that influence the reactivity of the carbonyl group and electronic distribution throughout the molecule.

-

Steric Considerations: Chlorine atoms are larger than fluorine atoms, potentially affecting the compound's three-dimensional structure and interactions with biological targets.

-

Lipophilicity: Chlorinated compounds typically exhibit higher lipophilicity compared to fluorinated analogues, affecting properties relevant to drug discovery such as membrane permeability and protein binding.

These differences highlight how halogen substitution patterns can significantly impact a compound's physicochemical properties and potential applications.

Research Developments and Future Directions

The limited specific information about 4-(3,5-Dichlorobenzoyl)isoquinoline in the available literature suggests several promising directions for future research.

Synthetic Methodology Improvements

Future research might focus on developing more efficient and sustainable synthetic approaches:

-

Exploration of selective C-H activation strategies for direct functionalization of isoquinoline.

-

Development of catalytic methods that operate under milder conditions.

-

Investigation of green chemistry approaches using environmentally benign reagents and solvents.

-

Application of flow chemistry techniques for continuous production.

The recent advances in tandem reactions for isoquinoline synthesis, such as those developed for related systems , suggest that similar approaches might be applicable to 4-(3,5-Dichlorobenzoyl)isoquinoline.

Biological Activity Evaluation

Systematic evaluation of the compound's potential biological activities could reveal valuable applications:

-

Screening against various therapeutic targets to identify potential biological activities.

-

Development of structure-activity relationships through the synthesis and testing of analogues.

-

Investigation of potential mechanisms of action if biological activities are identified.

Material Science Applications

Beyond biological applications, future research might explore potential uses in material science:

-

As components in functional materials with specific optical or electronic properties.

-

In the development of sensor technologies.

-

As building blocks for supramolecular assemblies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume